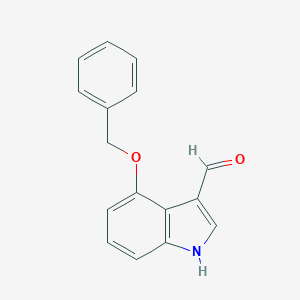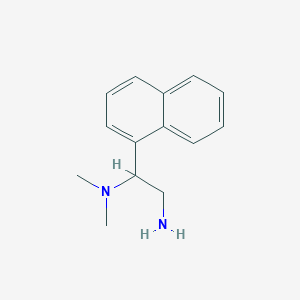
N,N-dimethyl-1-naphthalen-1-ylethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N,N-Dimethyl-1,2-ethanediamine” is an organic compound with the formula (CH3NH)2C2H4 . It is a colorless liquid with a fishy odor . Another compound, “N-(1-Naphthyl)ethylenediamine”, is an organic compound commercially available as part of Griess reagents .
Synthesis Analysis
“N,N-Dimethyl-1,2-ethanediamine” is prepared by the reaction of NiX2•6H2O (X = NO3-, ClO4-), bidentate amine, [Cu(oxpn)] [oxpn = N,N’-bis(3-aminopropyl)oxamide] and sodium nitrite in ethanolic solution . “N-(1-Naphthyl)ethylenediamine” can be prepared by the reaction of 1-naphthylamine with 2-chloroethanamine .
Molecular Structure Analysis
The molecular formula of “N,N-Dimethyl-1,2-ethanediamine” is C4H12N2 . The molecular weight is 88.154 g/mol . The molecular formula of “N-(1-Naphthyl)ethylenediamine” is C12H14N2 .
Chemical Reactions Analysis
“N,N-Dimethyl-1,2-ethanediamine” is used as a chelating diamine for the preparation of metal complexes, some of which function as homogeneous catalysts . “N-(1-Naphthyl)ethylenediamine” undergoes most reactions typical to naphthylamine and primary amines such as diazotation .
Physical And Chemical Properties Analysis
“N,N-Dimethyl-1,2-ethanediamine” is a colorless liquid with a fishy odor . It has a density of 0.819 g/mL . The boiling point is 120 °C . “N-(1-Naphthyl)ethylenediamine” is an off-white crystal . It has a density of 380 kg/m3 . It is soluble in water .
科学的研究の応用
Heterocyclic Naphthalimides in Medicinal Chemistry
Naphthalimide compounds, known for their aromatic heterocycles with cyclic double imides and the naphthalene framework, interact with biological cations, anions, small molecules, and macromolecules via noncovalent bonds. They show extensive potential in medicinal applications, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents. These compounds are being investigated as artificial ion receptors, fluorescent probes, diagnostic agents, pathologic probes, and cell imaging agents, highlighting their expanding relational medicinal applications (Gong et al., 2016).
Mass Transfer Measurements with Naphthalene Sublimation
The naphthalene sublimation method is employed to study mass and heat transfer, useful in complex flows and geometries, and flows with large gradients in wall transport rate. This method facilitates imposing mass transfer boundary conditions analogous to isothermal and adiabatic walls in convective heat transfer, allowing for accurate determination of local transfer coefficients and heat transfer coefficients via a heat/mass transfer analogy (Goldstein & Cho, 1995).
Plastic Scintillators with Naphthalene Derivatives
Plastic scintillators based on polymethyl methacrylate, utilizing various luminescent dyes, have been researched for replacing naphthalene with other compounds without altering their scintillation efficiency, optical transparency, or stability. This study demonstrates the potential of naphthalene derivatives in developing advanced materials for radiation detection and optical applications (Salimgareeva & Kolesov, 2005).
Naphthalene's Environmental and Health Impacts
Research on naphthalene's sources, environmental presence, and health impacts underlines its classification as a possible human carcinogen. Studies highlight the importance of understanding naphthalene's fate in indoor and outdoor environments, focusing on its sources, such as industry, open burning, and use in consumer products like moth repellents. The research calls for further investigation into naphthalene's environmental and health impacts, emphasizing the need for mitigation strategies to reduce exposure and potential risks (Jia & Batterman, 2010).
作用機序
Safety and Hazards
特性
IUPAC Name |
N,N-dimethyl-1-naphthalen-1-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-16(2)14(10-15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,10,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFYSDVTOUQHHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

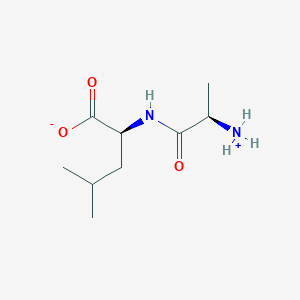
![(2's,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester](/img/structure/B112897.png)

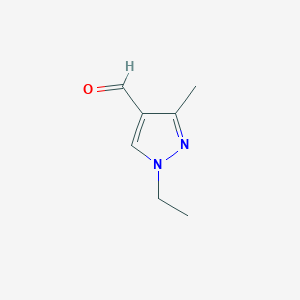

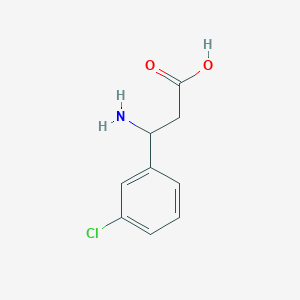
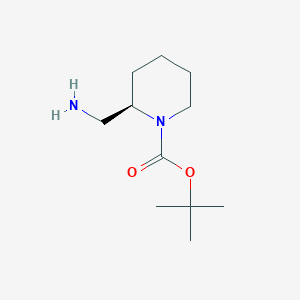
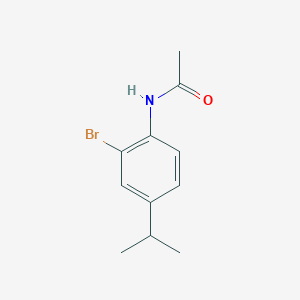


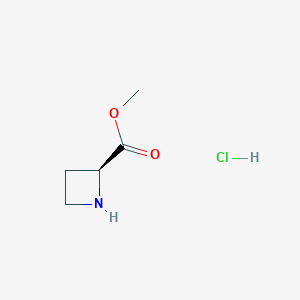

![2-[(2-Amino-4-bromophenyl)disulfanyl]-5-bromoaniline](/img/structure/B112918.png)
